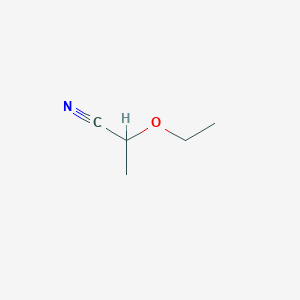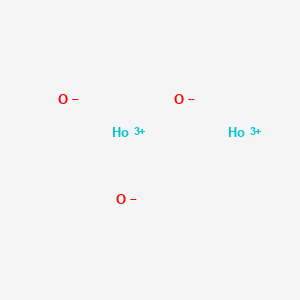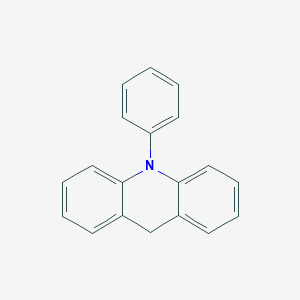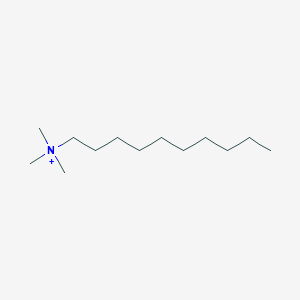
Decyltrimethylammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyltrimethylammonium ion is a quarternary ammonium cation having one decyl and three methyl substituents around the central nitrogen.
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
Decyltrimethylammonium has demonstrated efficiency as an inhibitor of Plasmodium falciparum growth in vitro, highlighting its potential in malaria chemotherapy. This compound specifically impairs the transport of choline, a critical component in phosphatidylcholine biosynthesis, thereby affecting the parasite's survival (Ancelin & Vial, 1986).
Biodegradation by Microorganisms
In the context of environmental science, this compound bromide can be decomposed by certain bacterial strains. This biodegradation process involves organisms derived from sewage and soil, underlining the compound's environmental impact and relevance in bioremediation studies (Dean-Raymond & Alexander, 1977).
Micelle Formation and Analysis
This compound bromide is notable for forming micelles, which have been extensively studied in various scientific disciplines. For instance, micelle solutions of this compound have been analyzed using electrospray ionization mass spectrometry to understand their molecular weight and structural properties (Nohara & Bitoh, 2000). Additionally, studies on enthalpies of dilution and micelle formation in different environmental conditions provide insights into their thermodynamic properties (Archer, 1986).
Industrial Applications
In industrial processes, the compound's interaction with other substances, such as kaolinite, is significant. Research on the flotation and adsorption behaviors of this compound and its variants on kaolinite, a clay mineral, has implications for mineral processing and extraction (Jiang et al., 2013).
Complex Formation Studies
This compound bromide's ability to form complexes with other molecules like β-cyclodextrin has been explored, providing valuable information for pharmaceutical and chemical industries. These studies focus on understanding the interactions at a molecular level and their implications for drug delivery systems and chemical reactions (Junquera et al., 1992).
Eigenschaften
CAS-Nummer |
15053-09-5 |
|---|---|
Molekularformel |
C13H30N+ |
Molekulargewicht |
200.38 g/mol |
IUPAC-Name |
decyl(trimethyl)azanium |
InChI |
InChI=1S/C13H30N/c1-5-6-7-8-9-10-11-12-13-14(2,3)4/h5-13H2,1-4H3/q+1 |
InChI-Schlüssel |
RKMJXTWHATWGNX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC[N+](C)(C)C |
Kanonische SMILES |
CCCCCCCCCC[N+](C)(C)C |
| 15053-09-5 | |
Verwandte CAS-Nummern |
10108-87-9 (chloride) 2082-84-0 (bromide) 65059-98-5 (methyl sulfate salt) |
Synonyme |
C10QAC decyltrimethylammonium decyltrimethylammonium bromide decyltrimethylammonium chloride decyltrimethylammonium iodide decyltrimethylammonium mesylate salt DTAB |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


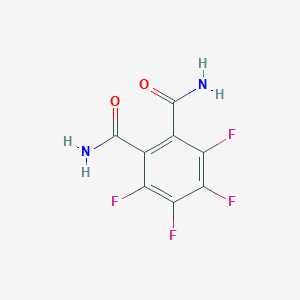

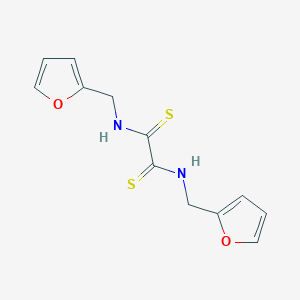

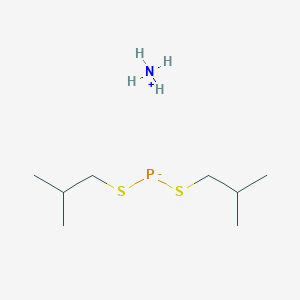

![[(1R,3R,4S,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B84631.png)

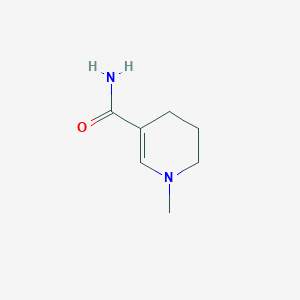
![2-Phenylbenzo[f]chromen-3-one](/img/structure/B84637.png)
